molecular formula C20H21N5O2S B2686195 9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-50-4

9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2686195
CAS No.: 896338-50-4
M. Wt: 395.48
InChI Key: GOSHICKUIZWPHJ-UHFFFAOYSA-N
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Description

9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound intended for research and development purposes. This complex molecule features a hybrid structure incorporating a pyrido[1,2-a][1,3,5]triazin-4-one core, a 4-phenylpiperazine moiety, and a thioether linkage. The 4-phenylpiperazine group is a common pharmacophore found in compounds with documented biological activity in scientific literature, including potential anticonvulsant properties . The specific research applications and mechanism of action for this compound are not fully established and require further investigation. Researchers may explore its utility in various biochemical and pharmacological studies, including as a scaffold in medicinal chemistry or as a potential inhibitor in target-based assays. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

9-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-6-5-9-25-18(15)21-19(22-20(25)27)28-14-17(26)24-12-10-23(11-13-24)16-7-3-2-4-8-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSHICKUIZWPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group via a thiolation reaction. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to form alcohols.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar compounds include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. Compared to these compounds, 9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one may offer unique advantages in terms of selectivity and potency . Its unique structure allows for specific interactions with the enzyme, potentially leading to fewer side effects and improved efficacy.

Biological Activity

9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H21N5O2S and a molecular weight of 395.48 g/mol. Its structure includes a pyrido[1,2-a][1,3,5]triazin core, a phenylpiperazine moiety, and a sulfanyl group. The intricate arrangement suggests diverse biological interactions that merit investigation.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease where cholinergic deficits are prevalent.

Neuroprotective Effects

Research indicates that 9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. This protective effect is likely mediated through its action on AChE and possibly through additional pathways involving antioxidant mechanisms.

Antitumor Activity

In addition to neuroprotective effects, preliminary studies suggest potential antitumor activity. Compounds structurally related to this triazinone have shown efficacy against various cancer cell lines. For instance, derivatives of similar scaffolds have been tested against the NCI 60 cancer cell line panel with promising results in inhibiting cell growth and inducing apoptosis .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPotencyReferences
DonepezilAChE InhibitionModerate
RivastigmineAChE InhibitionHigh
GalantamineAChE InhibitionModerate
9-Methyl CompoundAChE Inhibition + Antitumor ActivityPotentially High

The comparative analysis indicates that while traditional AChE inhibitors like donepezil and rivastigmine primarily target cholinergic pathways, 9-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one may offer additional therapeutic avenues due to its potential antitumor properties.

Case Study 1: Neuroprotective Effects in vitro

A study reported that treatment with the compound resulted in a significant reduction in neuronal cell death under oxidative stress conditions. The mechanism was linked to enhanced cholinergic signaling and reduced levels of reactive oxygen species (ROS) in neuronal cultures.

Case Study 2: Antitumor Activity Evaluation

In another investigation involving various cancer cell lines, derivatives of this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

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